molecular formula C20H19Cl2N7O B11694492 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11694492
M. Wt: 444.3 g/mol
InChI Key: OCPDTIBZWQGOHC-YDZHTSKRSA-N
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Description

N-(4-CHLOROPHENYL)-4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions:

    Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with 4-chlorobenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine ring or the hydrazone linkage, resulting in the formation of amines or reduced triazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced triazine derivatives.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

N-(4-CHLOROPHENYL)-4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core and hydrazone linkage play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-CHLOROPHENYL)-4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • **N-(4-CHLOROPHENYL)-4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The presence of the morpholinyl group in N-(4-CHLOROPHENYL)-4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE distinguishes it from similar compounds. This group can impart unique electronic and steric properties, influencing the compound’s reactivity and interactions with molecular targets.

Properties

Molecular Formula

C20H19Cl2N7O

Molecular Weight

444.3 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-2-N-[(E)-(4-chlorophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19Cl2N7O/c21-15-3-1-14(2-4-15)13-23-28-19-25-18(24-17-7-5-16(22)6-8-17)26-20(27-19)29-9-11-30-12-10-29/h1-8,13H,9-12H2,(H2,24,25,26,27,28)/b23-13+

InChI Key

OCPDTIBZWQGOHC-YDZHTSKRSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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